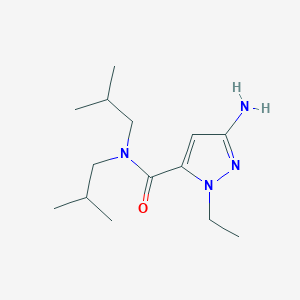

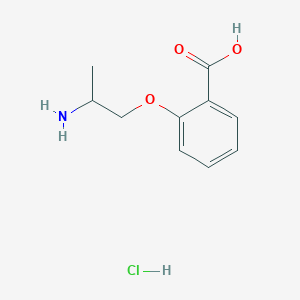

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine, also known as DMPA, is a non-natural amino acid that has been synthesized for scientific research purposes. DMPA is a derivative of phenylalanine and has been found to have potential applications in drug discovery and development due to its unique chemical properties.

Scientific Research Applications

Inhibitors of Enzymes

Alanine racemase, a fold type III PLP-dependent amino acid racemase enzyme, catalyzes the conversion of L-alanine to D-alanine, which is crucial for bacterial cell wall synthesis. Research efforts have been aimed at identifying selective and potent inhibitors of alanine racemase, considering its absence in humans and its role in bacterial viability, offering potential therapeutic avenues against bacterial infections (Azam & Jayaram, 2015).

Analytical Methods for Amino Acids

Studies have developed and compared methods for the chemical analysis of non-canonical amino acids like β-N-Methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases. These methods aim to provide reliable quantification of BMAA concentrations in tissues, contributing to the understanding of its ecological and health impacts (Banack & Murch, 2017).

Biosynthesis and Role in Plants

β-Alanine, a non-proteinogenic amino acid, plays a unique role in plant physiology, including stress response, lignin biosynthesis, and ethylene production. This highlights the diversity of amino acids' functions beyond protein synthesis and their potential applications in improving plant resilience and agricultural productivity (Parthasarathy, Savka, & Hudson, 2019).

Applications in Environmental and Food Industries

Alanine dehydrogenase (AlaDH) demonstrates significant applications beyond its biochemical role in microorganisms, including environmental, pharmaceutical, and food industries. Its ability to catalyze the reversible conversion of L-alanine to pyruvate and vice versa has been harnessed for various biotechnological applications, underscoring the potential of enzymes and amino acids in industry (Dave & Kadeppagari, 2019).

properties

IUPAC Name |

2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIGSZWKAUAIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)

![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2586076.png)

![Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2586080.png)

![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/no-structure.png)